molecular formula C10H8F3NO2S B062519 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile CAS No. 175276-81-0

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

Cat. No. B062519
M. Wt: 263.24 g/mol
InChI Key: MXAFRLGCENSSSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile involves catalytic reactions and the use of specific reagents to introduce the sulfonyl and acetonitrile groups into the molecule. Studies have shown efficient methods for the addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles, resulting in the formation of novel β-sulfonylvinylamine products in a stereoselective fashion, further leading to useful β-keto sulfones upon hydrolysis with a broad scope of aryl and sulfonyl substituents (Tsui et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile has been elucidated through crystallography and NMR studies. These analyses provide insights into the arrangement of atoms within the molecule and the electronic environment, which influence its reactivity and properties. For instance, the interaction of acetonitrile with trifluoromethanesulfonic acid has shown the formation of a variety of different cations and neutral compounds, indicating a complex molecular behavior (Salnikov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile is characterized by its participation in various reactions, including sulfonylation, acylation, and addition reactions. The compound's ability to engage in reactions with arylboronic acids, leading to the production of benzyl arylsulfones, showcases its versatility in synthesizing functionalized molecules (Idris & Lee, 2022).

Scientific Research Applications

Catalytic Applications

One study highlights the synthesis and catalytic activity of copper polymers derived from benzene-sulfonate and -carboxylate, showing their effectiveness in the peroxidative oxidation of cyclohexane using acetonitrile as a solvent. The research indicates that the use of ionic liquids as solvents increases yields and turnover numbers in shorter reaction times compared to conventional solvents (Hazra et al., 2016).

Synthesis Methods

Research into the electrochemical interaction of benzil with aluminum ions in acetonitrile highlights the formation of a strong complex, evidenced by a significant shift in the benzil reduction potential. This study provides insights into the roles of metal ions in organic synthesis (Cheek, 2015).

Another study showcases the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitrile, leading to the efficient synthesis of β-sulfonylvinylamine products. This method emphasizes the utility of (benzyl-/arylsulfonyl)acetonitrile in creating valuable chemical intermediates with broad aryl and sulfonyl substituent scopes (Tsui et al., 2011).

Material Science

In the realm of material science, the oxidative electropolymerization of 3-(4-fluorophenyl) thiophene in acetonitrile and ionic liquids has been studied, revealing differences in polymer morphology and electroactivity based on the solvent used. This research contributes to our understanding of how solvent choice affects the properties of electroactive polymers (Naudin et al., 2002).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAFRLGCENSSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382084
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile
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Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

CAS RN

175276-81-0
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile
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Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-81-0
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